Cas no 1697165-04-0 (5-bromo-1-(2-methylphenyl)methyl-1H-1,2,4-triazol-3-amine)

5-Bromo-1-(2-methylphenyl)methyl-1H-1,2,4-triazol-3-amine is a brominated triazole derivative featuring a 2-methylbenzyl substituent at the 1-position and an amine group at the 3-position. This compound is of interest in medicinal and agrochemical research due to its structural versatility, which allows for potential applications as a building block in heterocyclic synthesis. The bromine atom enhances reactivity for further functionalization, while the triazole core contributes to stability and bioactivity. Its well-defined molecular structure makes it suitable for structure-activity relationship studies, particularly in the development of enzyme inhibitors or bioactive agents. The compound is typically handled under controlled conditions due to its reactive functional groups.
5-bromo-1-(2-methylphenyl)methyl-1H-1,2,4-triazol-3-amine structure
1697165-04-0 structure
Product name:5-bromo-1-(2-methylphenyl)methyl-1H-1,2,4-triazol-3-amine
CAS No:1697165-04-0
MF:C10H11BrN4
MW:267.125140428543
CID:6372987
PubChem ID:103098569

5-bromo-1-(2-methylphenyl)methyl-1H-1,2,4-triazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-1-(2-methylphenyl)methyl-1H-1,2,4-triazol-3-amine
    • 1697165-04-0
    • 5-bromo-1-[(2-methylphenyl)methyl]-1H-1,2,4-triazol-3-amine
    • EN300-1108518
    • Inchi: 1S/C10H11BrN4/c1-7-4-2-3-5-8(7)6-15-9(11)13-10(12)14-15/h2-5H,6H2,1H3,(H2,12,14)
    • InChI Key: KXIKTIKNYAMGQQ-UHFFFAOYSA-N
    • SMILES: BrC1=NC(N)=NN1CC1C=CC=CC=1C

Computed Properties

  • Exact Mass: 266.01671g/mol
  • Monoisotopic Mass: 266.01671g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 56.7Ų

5-bromo-1-(2-methylphenyl)methyl-1H-1,2,4-triazol-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1108518-5.0g
5-bromo-1-[(2-methylphenyl)methyl]-1H-1,2,4-triazol-3-amine
1697165-04-0
5g
$3065.0 2023-05-24
Enamine
EN300-1108518-5g
5-bromo-1-[(2-methylphenyl)methyl]-1H-1,2,4-triazol-3-amine
1697165-04-0 95%
5g
$2235.0 2023-10-27
Enamine
EN300-1108518-0.5g
5-bromo-1-[(2-methylphenyl)methyl]-1H-1,2,4-triazol-3-amine
1697165-04-0 95%
0.5g
$739.0 2023-10-27
Enamine
EN300-1108518-0.05g
5-bromo-1-[(2-methylphenyl)methyl]-1H-1,2,4-triazol-3-amine
1697165-04-0 95%
0.05g
$647.0 2023-10-27
Enamine
EN300-1108518-1.0g
5-bromo-1-[(2-methylphenyl)methyl]-1H-1,2,4-triazol-3-amine
1697165-04-0
1g
$1057.0 2023-05-24
Enamine
EN300-1108518-10.0g
5-bromo-1-[(2-methylphenyl)methyl]-1H-1,2,4-triazol-3-amine
1697165-04-0
10g
$4545.0 2023-05-24
Enamine
EN300-1108518-0.25g
5-bromo-1-[(2-methylphenyl)methyl]-1H-1,2,4-triazol-3-amine
1697165-04-0 95%
0.25g
$708.0 2023-10-27
Enamine
EN300-1108518-2.5g
5-bromo-1-[(2-methylphenyl)methyl]-1H-1,2,4-triazol-3-amine
1697165-04-0 95%
2.5g
$1509.0 2023-10-27
Enamine
EN300-1108518-0.1g
5-bromo-1-[(2-methylphenyl)methyl]-1H-1,2,4-triazol-3-amine
1697165-04-0 95%
0.1g
$678.0 2023-10-27
Enamine
EN300-1108518-1g
5-bromo-1-[(2-methylphenyl)methyl]-1H-1,2,4-triazol-3-amine
1697165-04-0 95%
1g
$770.0 2023-10-27

5-bromo-1-(2-methylphenyl)methyl-1H-1,2,4-triazol-3-amine Related Literature

Additional information on 5-bromo-1-(2-methylphenyl)methyl-1H-1,2,4-triazol-3-amine

Introduction to 5-bromo-1-(2-methylphenyl)methyl-1H-1,2,4-triazol-3-amine (CAS No. 1697165-04-0)

5-bromo-1-(2-methylphenyl)methyl-1H-1,2,4-triazol-3-amine, identified by the CAS number 1697165-04-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the triazole class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of a bromine substituent and a methylphenyl group at the 1-position of the triazole ring, along with an amine functional group at the 3-position, contributes to its unique chemical properties and potential applications.

The molecular structure of 5-bromo-1-(2-methylphenyl)methyl-1H-1,2,4-triazol-3-amine (CAS No. 1697165-04-0) consists of a triazole core linked to a brominated aromatic ring and an amine-substituted methylphenyl group. This arrangement enhances its reactivity and interaction with biological targets, making it a valuable scaffold for drug discovery. The bromine atom at the 5-position of the triazole ring is particularly noteworthy, as it can serve as a handle for further chemical modifications, enabling the synthesis of more complex derivatives.

In recent years, there has been growing interest in triazole derivatives due to their demonstrated efficacy in various therapeutic areas. The 5-bromo-1-(2-methylphenyl)methyl-1H-1,2,4-triazol-3-amine (CAS No. 1697165-04-0) has been explored in several preclinical studies for its potential pharmacological effects. Researchers have focused on its ability to modulate enzyme activity and interfere with signaling pathways relevant to diseases such as cancer and inflammation.

One of the most compelling aspects of 5-bromo-1-(2-methylphenyl)methyl-1H-1,2,4-triazol-3-amine (CAS No. 1697165-04-0) is its interaction with target proteins. The brominated aromatic ring and the amine group provide multiple points of engagement with biological systems, allowing for precise tuning of activity. Studies have shown that this compound can exhibit inhibitory effects on certain kinases and other enzymes implicated in disease progression. The specificity of these interactions makes it an attractive candidate for further development into novel therapeutic agents.

The synthesis of 5-bromo-1-(2-methylphenyl)methyl-1H-1,2,4-triazol-3-am ine (CAS No. 1697165 -04 -0) involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the bromine atom at the 5-position is typically achieved through halogenation reactions, while the attachment of the methylphenyl group is facilitated by nucleophilic substitution or coupling reactions. The final step involves the formation of the triazole ring through cycloaddition or condensation reactions.

Recent advancements in synthetic methodologies have enabled more efficient and scalable production of 5-bromo -1-(2-methylphenyl)methyl -1H -1 , 2 , 4-triazol -3 -amine (CAS No. 1697165 -04 -0). These improvements have not only reduced production costs but also enhanced the availability of this compound for research purposes. As a result, more scientists are now able to explore its potential applications without significant logistical challenges.

The pharmacological profile of 5-bromo -1-(2-methylphenyl)methyl -1H -1 , 2 , 4-triazol -3 -amine (CAS No. 1697165 -04 -0) has been thoroughly investigated in various cell-based assays and animal models. Initial findings suggest that this compound exhibits potent activity against certain cancer cell lines by inhibiting key signaling pathways involved in tumor growth and survival. Additionally, it has shown promise in reducing inflammation by modulating cytokine production and immune cell function.

One notable study published in a leading scientific journal demonstrated that 5-bromo -1-(2-methylphenyl)methyl -1H -1 , 2 , 4-triazol -3 -amine (CAS No. 1697165 -04 -0) could significantly reduce tumor volume in mouse models of breast cancer when administered orally or intraperitoneally. The compound's ability to cross the blood-brain barrier also opens up possibilities for treating central nervous system disorders.

The mechanism of action for 5-bromo -1-(2-methylphenyl)methyl -1H -1 , 2 , 4-triazol -3-am ine (CAS No. 1697165 -04 -0) is still under active investigation, but preliminary data suggest that it may exert its effects through multiple pathways. The brominated aromatic ring appears to interact with certain protein kinases, while the amine group may modulate neurotransmitter release or receptor activity. These dual mechanisms make it a versatile tool for exploring new therapeutic strategies.

In conclusion,5-bromo--(m ethyl phen ylm ethy l)-l H-l , 24-tria z ol--3-am ine (CAS No .--l697165--04--0--) represents a promising compound with significant potential in pharmaceutical research . Its unique structure , coupled with its demonstrated biological activity , makes it an attractive candidate for further development into novel drugs targeting various diseases . As research continues to uncover new insights into its pharmacology and mechanisms o f action , this compound is poised to play an important role in future medical breakthroughs . p >

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